molecular formula C13H8BrN3O2 B5772351 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine CAS No. 321945-25-9

6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

Cat. No.: B5772351
CAS No.: 321945-25-9
M. Wt: 318.12 g/mol
InChI Key: AADWKSKCFXJLFW-UHFFFAOYSA-N
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Description

Significance of Nitrogen-Heterocycles in Contemporary Chemical Science

Nitrogen-containing heterocycles are organic compounds that incorporate nitrogen atoms within a ring structure and represent a cornerstone of modern chemical science. wisdomlib.orgchemrj.org Their structural diversity is vast, ranging from simple five- or six-membered rings to complex fused systems. openmedicinalchemistryjournal.com This class of molecules is of paramount importance due to the unique chemical properties conferred by the nitrogen heteroatom, such as its ability to form hydrogen bonds and coordinate with metal ions. chemrj.org

These characteristics are fundamental to their widespread presence and function in biological systems and material science. openmedicinalchemistryjournal.com In the field of medicine, nitrogen heterocycles are exceptionally prominent; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) revealed that 59% of unique small-molecule drugs contain at least one nitrogen heterocycle. msesupplies.comnih.gov Their ability to interact with biological targets makes them invaluable scaffolds in drug design. chemrj.orgnih.gov Beyond pharmaceuticals, their applications are extensive, finding use as agrochemicals, polymers, dyes, and corrosion inhibitors. openmedicinalchemistryjournal.commsesupplies.com The continuous development of novel synthetic methods highlights their expanding role across diverse scientific and industrial fields. chemrj.org

The Imidazo[1,2-a]pyridine (B132010) Core as a Privileged Structure in Chemical Biology and Material Science

Within the broad family of nitrogen heterocycles, the imidazo[1,2-a]pyridine core, a fused bicyclic system with a bridgehead nitrogen atom, is recognized as a "privileged structure." rsc.orgnih.gov This term signifies its recurring presence in a variety of biologically active compounds, suggesting it possesses favorable characteristics for interacting with multiple biological targets. nih.gov

The significance of this scaffold is underscored by its incorporation into several commercially available drugs, including Zolpidem (an insomnia treatment), Alpidem (an anxiolytic), and Olprinone (used for acute heart failure). ijrpr.comrsc.orgmdpi.com Its wide range of demonstrated biological activities includes anticancer, antimicrobial, antiviral, anti-inflammatory, and anticonvulsant properties. nih.govnih.gov In addition to its medicinal importance, the imidazo[1,2-a]pyridine moiety is valuable in material science. rsc.org Many of its derivatives exhibit notable photophysical properties, such as fluorescence, making them attractive for the development of fluorescent dyes, probes for biomedical imaging, and organic light-emitting diodes (OLEDs). ijrpr.commdpi.combio-conferences.org

Overview of Substituted Imidazo[1,2-a]pyridine Derivatives in Academic Inquiry

The versatility of the imidazo[1,2-a]pyridine scaffold has spurred extensive academic inquiry into its substituted derivatives. The functionalization of this core at various positions allows for the fine-tuning of its chemical and biological properties, leading to the development of novel therapeutic agents and materials. rsc.orgchemrxiv.org

Research has demonstrated that modifications to the imidazo[1,2-a]pyridine ring system can yield compounds with highly specific and potent activities. For instance, different series of derivatives have been synthesized and investigated as promising agents against tuberculosis, including multidrug-resistant strains. rsc.orgbio-conferences.org The development of new synthetic strategies, such as multi-component and catalyst-free reactions, has made a wide array of these derivatives more accessible for screening and application. researchgate.netresearchgate.net Academic research continues to explore this chemical space, designing novel compounds for various therapeutic targets and expanding their utility in fields like organometallic chemistry and advanced materials. nih.govchemrxiv.org

Following a comprehensive review of scientific literature, detailed research findings—including synthesis, crystal structure, and specific applications—for the exact compound 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine are not presently available. Published research focuses on structurally related but distinct molecules. For instance, detailed crystallographic and computational studies exist for 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) nih.govresearchgate.net and for the isomeric scaffold 6-bromo-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine with additional substitutions. nih.goviucr.org Adhering to the principle of scientific accuracy, this article cannot present data from these different compounds as representative of the subject molecule.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O2/c14-10-3-6-13-15-12(8-16(13)7-10)9-1-4-11(5-2-9)17(18)19/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AADWKSKCFXJLFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90355213
Record name 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
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URL https://comptox.epa.gov/dashboard/DTXSID90355213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321945-25-9
Record name 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321945-25-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90355213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Reaction Pathways for 6 Bromo 2 4 Nitrophenyl Imidazo 1,2 a Pyridine and Its Analogs

Established Synthetic Routes for the Imidazo[1,2-a]pyridine (B132010) Nucleus

The imidazo[1,2-a]pyridine core is a privileged structure found in numerous biologically active compounds. Various synthetic strategies have been developed to construct this heterocyclic system, broadly categorized into cyclocondensation reactions and multi-component reactions.

Cyclocondensation Approaches for Imidazo[1,2-a]pyridine Ring Formation

The most traditional and widely employed method for the synthesis of the imidazo[1,2-a]pyridine ring is the cyclocondensation reaction between a 2-aminopyridine (B139424) derivative and an α-halocarbonyl compound. This reaction, often referred to as the Tschitschibabin reaction, proceeds via an initial N-alkylation of the pyridine (B92270) ring nitrogen of the 2-aminopyridine, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic imidazo[1,2-a]pyridine ring system. bio-conferences.org

The reaction conditions for this cyclocondensation can be varied. While early methods involved heating the reactants in a sealed tube at high temperatures (150-200°C), milder conditions have since been developed, often employing a base such as sodium bicarbonate to facilitate the reaction. bio-conferences.org Solvent- and catalyst-free conditions have also been reported, for instance, by reacting α-bromo/chloroketones with 2-aminopyridines at a moderate temperature of 60°C. bio-conferences.org This approach offers a more environmentally friendly and efficient pathway to the imidazo[1,2-a]pyridine core.

Multi-Component Reactions for Diverse Imidazo[1,2-a]pyridine Derivatives

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. Several MCRs have been adapted for the synthesis of a wide array of imidazo[1,2-a]pyridine derivatives.

One prominent example is the Groebke-Blackburn-Bienaymé (GBB) reaction, which involves the condensation of an amidine (such as 2-aminopyridine), an aldehyde, and an isocyanide. This three-component reaction provides a rapid and efficient route to 3-aminoimidazo[1,2-a]pyridines. Another variation utilizes a three-component coupling of a 2-aminopyridine, an aldehyde, and a terminal alkyne, often catalyzed by copper.

Furthermore, iodine-catalyzed three-component coupling reactions of 2-aminopyridine derivatives, acetophenones, and dimedone under ultrasonic irradiation in an aqueous medium have been developed as an environmentally benign approach to pharmacologically significant imidazo[1,2-a]pyridine scaffolds. nih.gov

Synthesis of 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

The synthesis of the specifically substituted this compound relies on the strategic selection of precursors to ensure the correct placement of the bromo and nitrophenyl groups on the imidazo[1,2-a]pyridine core.

Regioselective Synthesis via Key Precursors

The most direct and regioselective route to this compound involves the cyclocondensation of 5-bromo-2-aminopyridine with an appropriately substituted α-haloketone, namely 2-bromo-1-(4-nitrophenyl)ethanone.

In this reaction, the bromine atom at the 5-position of the 2-aminopyridine precursor directly translates to the 6-position of the resulting imidazo[1,2-a]pyridine ring. Similarly, the 4-nitrophenyl group from the α-haloketone is incorporated at the 2-position of the final product. This method provides excellent control over the regiochemistry of the substitution pattern.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound can be significantly influenced by the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

Microwave irradiation has been shown to be a highly effective technique for accelerating the synthesis of related compounds, such as 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine. mdpi.com In a typical procedure, a solution of 5-bromo-2-aminopyridine and the corresponding 2-bromo-1-arylethanone in a high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is subjected to microwave irradiation. This method can significantly reduce reaction times from hours to minutes and often leads to improved yields. mdpi.com

The table below summarizes typical reaction conditions that can be optimized for the synthesis of imidazo[1,2-a]pyridines.

ParameterVariationEffect on Reaction
Solvent Ethanol, Methanol, DMF, WaterCan influence reaction rate and solubility of reactants. Water can be a green solvent choice.
Base NaHCO₃, K₂CO₃, TriethylamineNeutralizes the hydrogen halide formed during the reaction, driving the equilibrium towards the product.
Temperature Room Temperature to Reflux/MicrowaveHigher temperatures generally increase the reaction rate, but can also lead to side products.
Catalyst None, Iodine, Copper saltsCan accelerate the reaction and enable milder conditions.

Derivatization and Functionalization Strategies of this compound

The presence of a bromine atom at the 6-position and a reactive C-H bond at the 3-position of the imidazo[1,2-a]pyridine ring, along with the nitro group on the phenyl ring, offers multiple avenues for further derivatization and functionalization. These modifications are crucial for tuning the physicochemical and biological properties of the molecule.

One common strategy for the functionalization of the imidazo[1,2-a]pyridine core is direct C-H functionalization. For instance, the C3 position can be regioselectively iodinated using molecular iodine and a mild oxidant under ultrasound irradiation. acs.org This introduces a new handle for subsequent cross-coupling reactions.

The bromine atom at the 6-position is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck reactions.

Suzuki Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the 6-bromo-imidazo[1,2-a]pyridine with a variety of boronic acids or their esters. This is a versatile method for introducing new aryl or heteroaryl substituents at the 6-position. The reaction is typically carried out in the presence of a palladium catalyst, a base, and a suitable solvent system. nih.gov

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 6-bromo-imidazo[1,2-a]pyridine with an alkene. organic-chemistry.org This reaction is a powerful tool for the introduction of vinyl groups, which can be further modified.

The following table outlines potential derivatization reactions for this compound.

Reaction TypeReagents and ConditionsFunctional Group Introduced
C3-Iodination I₂, TBHP, EtOH, UltrasoundIodo group at C3
Suzuki Coupling Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃), Solvent (e.g., Dioxane/H₂O)Aryl or heteroaryl group at C6
Heck Coupling Alkene, Pd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N), Solvent (e.g., DMF)Vinyl group at C6
Nitro Group Reduction SnCl₂/HCl or H₂/Pd-CAmino group on the phenyl ring

In addition to these, the nitro group on the 2-phenyl substituent can be reduced to an amine, which can then be further functionalized through various reactions such as acylation, alkylation, or diazotization followed by substitution. These derivatization strategies provide a rich platform for creating a diverse library of compounds based on the this compound scaffold.

N-Alkylation Reactions and Analog Generation

N-alkylation is a fundamental strategy for generating analogs of imidazopyridine compounds, allowing for the modification of properties such as solubility, metabolic stability, and target binding affinity. The imidazo[4,5-b]pyridine system, a structural isomer of the imidazo[1,2-a]pyridine core, provides valuable insights into these reactions. The mobile hydrogen atom on the imidazole (B134444) nitrogen can be replaced by various alkyl groups. fabad.org.tr

A common method for N-alkylation involves treating the parent imidazopyridine with an alkylating agent in the presence of a base in a polar aprotic solvent. For instance, the alkylation of 6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridine with methyl iodide was successfully carried out using potassium carbonate (K2CO3) as the base and tetra-n-butylammonium bromide as a phase-transfer catalyst in dimethylformamide (DMF). nih.gov This reaction yielded the N-methylated product. Similarly, the N-alkylation of a related 6-bromo-imidazo[4,5-b]pyridine derivative with 1-(chloromethyl)-4-methoxybenzene was also achieved under basic conditions with K2CO3 in DMF. fabad.org.tr

The synthesis of 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine, a direct analog, was accomplished by reacting 6-bromo-2-(4'-nitrophenyl)-3H-imidazo[4,5-b]pyridine with 1,12-dibromododecane. nih.gov This reaction utilized potassium carbonate and tetra-n-butylammonium bromide in DMF, demonstrating the utility of this method for introducing long alkyl chains, which can serve as linkers or probes for biological interactions. nih.gov

The regioselectivity of N-alkylation can be complex, as alkylation can potentially occur on different nitrogen atoms within the heterocyclic system. For imidazo[4,5-b]pyridines, alkylation can lead to a mixture of regioisomers. fabad.org.trresearchgate.net The structural elucidation of these isomers often requires advanced analytical techniques such as two-dimensional Nuclear Overhauser Effect Spectroscopy (2D-NOESY). fabad.org.tr

Table 1: Examples of N-Alkylation Reactions on Imidazopyridine Scaffolds

Starting MaterialAlkylating AgentReaction ConditionsProductReference
6-bromo-2-phenyl-1H-imidazo[4,5-b]pyridineMethyl iodideK2CO3, TBAB, DMF, rt6-bromo-3-methyl-2-phenyl-3H-imidazo[4,5-b]pyridine nih.gov
6-Bromo-2-(4-(4-fluorophenoxy)phenyl)-4H-imidazo[4,5-b]pyridine1-(chloromethyl)-4-methoxybenzeneK2CO3, DMFN-alkylated regioisomers fabad.org.tr
6-bromo-2-(4'-nitrophenyl)-3H-imidazo[4,5-b]pyridine1,12-dibromododecaneK2CO3, TBAB, DMF, rt6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine nih.gov

Introduction of Diverse Substituents for Structure-Activity Probing

Probing the structure-activity relationship (SAR) of the this compound scaffold necessitates the synthesis of a library of analogs with diverse substituents at various positions. Key positions for modification include the C2-phenyl ring and the C6-position of the imidazopyridine core.

Diversity at the C2-position is typically achieved by varying the carbonyl-containing starting material in the initial cyclocondensation reaction. For example, a range of 6-bromo-2-substitutedphenyl-1H-Imidazo[4,5-b]pyridine derivatives were synthesized through the condensation of 5-bromopyridine-2,3-diamine with various aromatic carboxylic acid derivatives. researchgate.net This approach allows for the introduction of a wide array of substituted phenyl rings at the 2-position, enabling the systematic evaluation of electronic and steric effects on biological activity.

The bromine atom at the C6-position is a versatile handle for introducing further diversity via cross-coupling reactions. The Suzuki cross-coupling reaction is a powerful tool for this purpose, enabling the formation of carbon-carbon bonds. This methodology has been employed for the synthesis of 2,6-disubstituted imidazo[4,5-b]pyridines, where various aryl and heteroaryl groups can be introduced at the 6-position by coupling the 6-bromo precursor with corresponding boronic acids. nih.gov Optimization of Suzuki coupling conditions (e.g., catalyst, base, solvent) is often necessary to achieve high yields for these transformations. nih.gov This strategy allows for extensive SAR exploration at the C6-position, which has been shown to be crucial for the activity of some imidazopyridine-based inhibitors. nih.gov

Beyond the C2 and C6 positions, derivatization at the C3 position of the imidazo[1,2-a]pyridine ring has also been explored. A three-component aza-Friedel–Crafts reaction, catalyzed by Y(OTf)3, has been developed for the C3-alkylation of imidazo[1,2-a]pyridines, reacting them with aldehydes and amines to introduce diverse functional groups. mdpi.com This method demonstrates excellent functional group tolerance and high atomic economy. mdpi.com

Table 2: Strategies for Introducing Substituent Diversity

Position of DiversitySynthetic StrategyExample ReactionPurposeReference
C2Variation of starting materialsCondensation of 2-aminopyridine derivative with various α-haloketones or aldehydesProbe electronic/steric effects of the C2-substituent researchgate.net
C6Cross-coupling reactionsSuzuki coupling of 6-bromo-imidazopyridine with arylboronic acidsIntroduce diverse aryl/heteroaryl groups to explore SAR nih.gov
C3Multi-component reactionsAza-Friedel–Crafts reaction with aldehydes and aminesIntroduce diverse alkylamine substituents mdpi.com

Green Chemistry Principles in Imidazo[1,2-a]pyridine Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of green synthetic routes for important heterocyclic scaffolds like imidazo[1,2-a]pyridine. ccspublishing.org.cn These methods aim to reduce waste, avoid hazardous reagents and solvents, and improve energy efficiency compared to classical synthetic approaches, which often involve α-haloketones and undesirable solvents like DMF or 1,4-dioxane (B91453) at high temperatures. rsc.org

A significant advancement is the development of metal-free, aqueous synthetic routes. One such method reports the NaOH-promoted cycloisomerization of N-propargylpyridiniums in water at ambient temperature, affording imidazo[1,2-a]pyridines in quantitative yield within minutes. rsc.org This process shows a remarkable improvement in green metrics, such as the space-time-yield, and is tolerant of various functional groups, including halogens like bromo, which are essential for subsequent functionalization. rsc.org

Ultrasound-assisted synthesis represents another green approach. An expedient, metal-free protocol has been developed for synthesizing imidazo[1,2-a]pyridines in water using a KI/tert-butyl hydroperoxide system under ultrasound irradiation. thieme-connect.com This method features mild reaction conditions, avoids the need for a base, and provides excellent reaction yields. thieme-connect.com

One-pot multi-component reactions are a cornerstone of green chemistry, maximizing efficiency by combining several steps into a single operation. ccspublishing.org.cn An efficient synthesis of imidazo[1,2-a]pyridine derivatives has been achieved via a domino A³-coupling reaction catalyzed by a Cu(II)–ascorbate system in an aqueous micellar medium. acs.org This method utilizes water as the bulk solvent and works well with a variety of aldehydes. acs.org The development of metal-free, catalyst-free versions of classical condensation reactions, often facilitated by eco-friendly techniques like microwave irradiation, further contributes to the green synthesis of this scaffold. acs.org

Table 3: Comparison of Green Synthesis Methods for Imidazo[1,2-a]pyridines

MethodKey FeaturesAdvantagesReference
NaOH-promoted cycloisomerizationMetal-free, aqueous solvent, ambient temperature, rapid reactionHigh yield, excellent space-time-yield, avoids toxic metals and solvents rsc.org
Ultrasound-assisted synthesisMetal-free, water solvent, ultrasound irradiationMild conditions, no base required, broad functional-group compatibility thieme-connect.com
Cu(II)–ascorbate-catalyzed A³-couplingOne-pot, aqueous micellar mediaHigh efficiency, uses water as solvent, versatile with various substrates acs.org
Microwave-assisted synthesisMetal-free, catalyst-free optionsReduced reaction times, improved energy efficiency ccspublishing.org.cnacs.org

In-Depth Structural Analysis of this compound Remains Elusive

A thorough review of available scientific literature reveals a notable absence of detailed experimental data for the chemical compound this compound. Despite significant interest in the broader class of imidazo[1,2-a]pyridines for their potential applications in medicinal chemistry and materials science, specific advanced structural and spectroscopic analyses for this particular derivative are not publicly documented.

Consequently, a detailed discussion on its molecular architecture and characteristics, as would be derived from single-crystal X-ray diffraction and Nuclear Magnetic Resonance (NMR) spectroscopy, cannot be provided at this time. Information regarding crucial parameters such as torsion angles, molecular planarity, hydrogen bonding networks, crystal packing, π-stacking interactions, and specific proton and carbon-13 NMR chemical shifts and coupling constants is not available in the reviewed sources.

It is important to distinguish this compound from structurally similar molecules for which data is available. For instance, detailed crystallographic studies have been conducted on isomers such as 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine and analogues like 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139). nih.govnih.gov However, the differing substitution patterns and isomeric forms of these related compounds mean that their experimental data cannot be extrapolated to accurately represent the structural and spectroscopic properties of this compound.

The synthesis of various imidazo[1,2-a]pyridine derivatives is well-documented, but specific characterization data required for the advanced analysis outlined in the requested sections is missing for the title compound. researchgate.net Without primary experimental results from techniques like X-ray crystallography and high-resolution NMR, any description of its three-dimensional structure and spectroscopic signature would be purely speculative.

Further experimental research is required to elucidate the precise solid-state architecture and solution-state structure of this compound. Such studies would be invaluable for a comprehensive understanding of its chemical properties and for guiding the rational design of new functional materials and therapeutic agents based on the imidazo[1,2-a]pyridine scaffold.

Advanced Structural Characterization and Spectroscopic Analysis

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-resolution mass spectrometry is an indispensable technique for determining the elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. This precision allows for the calculation of a unique molecular formula, distinguishing it from other potential formulas with the same nominal mass.

For 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, the molecular formula is established as C₁₃H₈BrN₃O₂. In HRMS analysis, typically conducted using techniques like electrospray ionization (ESI), the molecule is often observed in its protonated form, [M+H]⁺. The theoretical exact mass of this ion can be calculated by summing the masses of the most abundant isotopes of its constituent atoms (¹H, ¹²C, ¹⁴N, ¹⁶O, and ⁷⁹Br).

The calculated m/z value for the protonated molecule serves as a benchmark. An experimentally obtained HRMS value that matches this theoretical mass to within a few parts per million (ppm) provides powerful evidence for the compound's elemental composition, confirming the molecular formula and lending significant support to the proposed structure.

Molecular FormulaIonCalculated m/zDescription
C₁₃H₈BrN₃O₂[M+H]⁺329.9878Theoretical exact mass of the protonated molecule, calculated using the most abundant isotopes. This value is the target for experimental verification by HRMS.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier transform infrared (FTIR) spectroscopy is a powerful technique used to identify the functional groups present within a molecule. It operates on the principle that chemical bonds vibrate at specific, characteristic frequencies. When a sample is irradiated with infrared light, its bonds absorb energy at these frequencies, and the resulting spectrum shows absorption bands corresponding to the different functional groups.

The FTIR spectrum of this compound is predicted to exhibit a series of characteristic absorption bands that confirm its complex structure. The key vibrations are associated with the imidazo[1,2-a]pyridine (B132010) core, the para-nitrophenyl substituent, and the carbon-bromine bond.

Key expected spectral features include:

Aromatic C-H Stretching: Absorption bands in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds on the aromatic rings of both the imidazo[1,2-a]pyridine system and the nitrophenyl group. libretexts.orglibretexts.org

Nitro Group (NO₂) Vibrations: The presence of the nitro group is typically confirmed by two strong and distinct absorption bands. The asymmetrical stretching vibration is expected in the 1550-1475 cm⁻¹ range, while the symmetrical stretching vibration appears between 1360-1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These are among the most diagnostic peaks in the spectrum.

Aromatic C=C and C=N Stretching: The spectrum will show multiple bands in the 1600-1400 cm⁻¹ region, arising from the carbon-carbon and carbon-nitrogen double bond stretching vibrations within the fused heterocyclic imidazo[1,2-a]pyridine ring and the phenyl ring. libretexts.orglibretexts.org

C-H Bending: Out-of-plane (oop) C-H bending vibrations for the substituted aromatic rings are expected in the 900-675 cm⁻¹ region, the exact positions of which can sometimes give clues about the substitution pattern. libretexts.org

C-Br Stretching: The vibration corresponding to the carbon-bromine bond is expected to appear at a lower frequency, typically in the 690-515 cm⁻¹ range of the spectrum. orgchemboulder.com

The combination of these specific absorption bands provides a unique "fingerprint" for the molecule, allowing for the confident identification of its key structural components.

Predicted Frequency Range (cm⁻¹)Vibrational ModeAssociated Functional Group
3100 - 3000C-H StretchAromatic Rings (Imidazopyridine, Phenyl)
1550 - 1475N-O Asymmetric StretchNitro Group (NO₂)
1360 - 1290N-O Symmetric StretchNitro Group (NO₂)
1600 - 1400C=C and C=N StretchAromatic Rings (In-ring vibrations)
900 - 675C-H Out-of-Plane BendAromatic Rings
690 - 515C-Br StretchAryl Bromide

Computational Studies on this compound Remain Unreported in Scientific Literature

A thorough review of scientific literature reveals a notable absence of specific computational and theoretical investigations for the chemical compound This compound . While the user's request outlines a detailed analysis covering Density Functional Theory (DFT) calculations, Frontier Molecular Orbital (FMO) analysis, Electrostatic Potential Surface (EPS) mapping, Hirshfeld surface analysis, and energy framework calculations, no published studies providing this specific information for the target molecule could be identified.

Computational chemistry is a powerful tool for elucidating the electronic structure, reactivity, and intermolecular interactions of novel compounds. Methodologies such as DFT are routinely used to predict molecular geometry, orbital energies, and potential reactive sites. Furthermore, Hirshfeld surface analysis is a standard method for quantifying intermolecular forces within a crystal lattice, which is crucial for understanding solid-state packing and properties.

While detailed analyses for the exact imidazo[1,2-a]pyridine derivative requested are not available, computational studies have been performed on structurally related compounds. For instance, extensive research, including DFT calculations, Hirshfeld surface analysis, and energy framework analysis, has been published for the analogue 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139) . This related molecule features a bromophenyl group in place of the nitrophenyl group.

Similarly, detailed computational work exists for the isomeric compound 6-bromo-3-(12-bromododecyl)-2-(4-nitrophenyl)-4H-imidazo[4,5-b]pyridine . This molecule contains the correct 4-nitrophenyl substituent but possesses the imidazo[4,5-b]pyridine core, which differs in the fusion of the imidazole (B134444) and pyridine (B92270) rings, and includes a large N-alkyl substituent. These studies provide insight into the electronic and structural properties of the broader imidazopyridine class but are not directly applicable to the specific electronic environment and steric profile of this compound.

Due to the strict requirement to focus solely on This compound , and the lack of specific published data, it is not possible to generate a scientifically accurate article with the detailed subsections and data tables as requested. The creation of such data would constitute speculation. The scientific community has yet to publish the specific computational investigations required to fulfill the detailed outline for this particular compound.

Computational Chemistry and Theoretical Investigations of 6 Bromo 2 4 Nitrophenyl Imidazo 1,2 a Pyridine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to forecast the interaction between a small molecule ligand and a protein receptor, providing valuable information on binding affinity and mode. For the imidazo[1,2-a]pyridine (B132010) scaffold, docking studies have been instrumental in identifying potential therapeutic targets and elucidating interaction mechanisms. nih.goveco-vector.com

Studies on various imidazo[1,2-a]pyridine derivatives suggest that this class of compounds can interact with several important biological targets, including cyclooxygenase-2 (COX-2) and Aurora Kinases, which are implicated in inflammation and cancer. rjpbr.commdpi.comnih.gov Molecular docking simulations for 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine would therefore focus on its potential to bind to the active sites of these and other relevant proteins.

Docking simulations predict the binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which estimates the strength of the ligand-receptor interaction. A lower binding energy value typically indicates a more stable and favorable interaction. While specific docking studies for this compound are not extensively detailed in the available literature, data from structurally related compounds targeting various receptors provide a strong basis for predicting its potential interactions. For instance, docking studies of other novel pyridine-thiazole hybrids with the Epidermal Growth Factor Receptor (EGFR) have shown binding energies as favorable as -21.9889 Kcal/mol for the reference inhibitor erlotinib. nih.gov Similarly, the anti-inflammatory drug celecoxib shows a binding energy of -9.29 kcal/mol with its target, COX-2. nih.gov These values serve as benchmarks for evaluating the potential affinity of new compounds.

Compound/Derivative ClassProtein TargetPredicted Binding Energy (kcal/mol)
Imidazo[4,5-b]pyridine Derivative (9a)S. aureus tyrosyl-tRNA synthetase-8.74
Thiazole Clubbed Pyridine (B92270) Scaffold (8a)SARS-CoV-2 Main Protease (Mpro)-8.6
6-Bromo quinazoline Derivative (8a)EGFR-6.7
Celecoxib (Reference Drug)COX-2-9.29 nih.gov
Erlotinib (Reference Drug)EGFR-21.9889 nih.gov

Beyond predicting binding affinity, molecular docking identifies the specific amino acid residues within the receptor's active site that interact with the ligand. These "hotspots" are critical for the stability of the ligand-protein complex. The interactions typically include hydrogen bonds, hydrophobic interactions, and π-π stacking.

For the imidazo[1,2-a]pyridine scaffold, studies targeting COX-2 have identified key interactions. For example, the methylsulfonyl group, a common pharmacophore in COX-2 inhibitors, is predicted to insert into a secondary pocket of the COX-2 active site, where it can form hydrogen bonds with residues such as Arginine-513 (Arg-513) and Histidine-90 (His-90). rjpbr.comresearchgate.net Other studies on different heterocyclic compounds have highlighted π-π stacking interactions with residues like tyrosine and cation-pi interactions with arginine. researchgate.net These findings suggest that the phenyl and imidazopyridine rings of this compound are likely to engage in similar aromatic and hydrophobic interactions within a target's binding pocket.

Compound ClassProtein TargetKey Interacting ResiduesType of Interaction
Imidazo[1,2-a]pyridine DerivativesCOX-2Arg-513, His-90Hydrogen Bonds rjpbr.comresearchgate.net
Imidazo[4,5-b]pyridine Derivative (2)DHFRTyr22π–π bond
Imidazo[4,5-b]pyridine Derivative (6)DHFRAsn64, Arg70Hydrogen Bonds
2-Bromo-6-(...)-Pyridine Derivative (7b)Anticancer TargetHistidine, Tryptophan, Tyrosineπ–π Stacking researchgate.net
2-Bromo-6-(...)-Pyridine Derivative (7b)Anticancer TargetArginineCation-π Interaction researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. By identifying the physicochemical properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules.

While specific QSAR models for this compound are not publicly detailed, extensive QSAR studies have been performed on related imidazopyridine derivatives, particularly as inhibitors of Aurora kinase A. mdpi.comnih.gov These studies utilize various methods like Hologram QSAR (HQSAR), Comparative Molecular Field Analysis (CoMFA), and Topomer CoMFA to build predictive models. The robustness and predictive power of these models are evaluated using statistical metrics such as the cross-validation coefficient (q²), the non-cross-validation coefficient (r²), and the predictive r² for an external test set (r²_pred). Values of q² > 0.5 and r²_pred > 0.6 are generally considered indicative of a good predictive model. The successful application of QSAR to related scaffolds underscores its potential utility in optimizing the structure of this compound for a desired biological activity. mdpi.comnih.gov

QSAR MethodCross-validation Coeff. (q²)Non-cross-validation Coeff. (r²)External Validation Coeff. (r²_pred)
HQSAR0.8920.9480.814
CoMFA0.8660.9830.829
CoMSIA0.8770.9950.758
Topomer CoMFA0.9050.9710.855
mdpi.comnih.gov

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability of Complexes

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, allowing researchers to assess the stability of the docked complex in a simulated physiological environment. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which measures the stability of the ligand's position in the binding pocket, and the calculation of binding free energy.

For compounds related to the imidazo[1,2-a]pyridine class, MD simulations have been crucial in validating docking results. For example, MD simulations of newly designed imidazo[4,5-b]pyridine derivatives targeting Aurora kinase were run for 50 nanoseconds to confirm the stability of the protein-ligand complex. mdpi.comnih.gov In other studies, MD simulations combined with Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA) calculations have been used to compute binding free energies, which provide a more accurate estimation of binding affinity than docking scores alone. For instance, a natural product targeting COX-2 was found to have a binding free energy of -277.602 kJ/mol, indicating a very stable complex. nih.gov Such simulations would be essential to confirm that this compound forms a stable and lasting interaction with its predicted biological target. lakeheadu.ca

Mechanistic Investigations of Biological Activities in Pre Clinical Models and in Vitro Systems

Structure-Activity Relationship (SAR) Studies of 6-Bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine Derivatives

Structure-activity relationship (SAR) studies are fundamental to deciphering how the chemical structure of a compound influences its biological activity. For the imidazo[1,2-a]pyridine (B132010) class, extensive research has been conducted to identify key structural features and the effects of various substituents on their pharmacological profiles. nih.gov

The imidazo[1,2-a]pyridine core is a key pharmacophore, with its biological activity being highly dependent on the nature and position of its substituents. nih.gov The core structure's planarity is a notable feature, with the imidazo[1,2-a]pyridine ring system and an attached phenyl ring at the C2 position often being nearly co-planar. nih.govnih.gov This planarity can facilitate interactions such as π–π stacking with biological targets. nih.gov

Key positions on the imidazo[1,2-a]pyridine scaffold that are frequently modified to modulate activity include:

C2 Position: Substitution at this position, often with a phenyl or substituted phenyl ring, is common and significantly influences activity. The nature of the substituent on the phenyl ring is critical.

C3 Position: Modifications at the C3 position, such as the introduction of carboxamide groups, have been shown to be crucial for potent activity in certain contexts, like antitubercular agents. nih.gov

C6 Position: The C6 position is a privileged site for substitution. The introduction of various groups, including halogens like bromine, has been shown to modulate the activity of these compounds against different targets. nih.gov

Modifications to the substituents on the imidazo[1,2-a]pyridine scaffold directly impact the molecule's interactions with its biological targets, thereby altering its efficacy and selectivity.

Substitutions at the C6 Position: The nature of the substituent at the C6 position plays a significant role in the activity of imidazo[1,2-a]pyridine derivatives. Studies on inhibitors of Rab geranylgeranyl transferase (RGGT) showed that the character of the C6 substituent in terms of bulkiness, length, and geometry influences the compound's activity. nih.gov For antitubercular agents targeting QcrB, a chloro group at the C6 position combined with an ethyl group at the C2 position resulted in a compound with significantly improved potency. nih.gov The presence of a bromo group at C6, as in the title compound, is a common feature in many biologically active imidazo[1,2-a]pyridines. acs.orgmdpi.com

Substitutions at the C2-Phenyl Ring: The phenyl ring at the C2 position and its substituents are critical determinants of biological activity. For example, in a series of compounds designed as ligands for β-amyloid plaques, a 4'-dimethylaminophenyl group at the C2 position was found to be important for binding. acs.org The 4-nitrophenyl group in the title compound introduces specific electronic properties that can influence interactions with target proteins. The planarity between the phenyl ring and the imidazo[1,2-a]pyridine core allows for potential intramolecular hydrogen bonding and π-π stacking interactions, which stabilize the conformation and can enhance binding to target sites. nih.govresearchgate.net

Substitutions at the C3 Position: SAR studies on antitubercular imidazo[1,2-a]pyridines revealed that N-benzylcarboxamide at the C3 position leads to potent activity, whereas other modifications like tertiary carboxamides or reversed amides abolish the activity. nih.gov

The following table summarizes the impact of various substituent modifications on the biological activity of imidazo[1,2-a]pyridine derivatives.

Position of SubstitutionSubstituentResulting Biological Activity/Impact
C6Varied groups (bulk, length, geometry)Modulates activity against Rab geranylgeranyl transferase (RGGT). nih.gov
C6ChloroImproved potency against Mycobacterium tuberculosis. nih.gov
C24'-dimethylaminophenylBinding to β-amyloid aggregates. acs.org
C2 & C62-ethyl-6-chloroSignificantly improved potency against extracellular and intracellular M. tuberculosis. nih.gov
C3N-BenzylcarboxamidePotent antitubercular activity. nih.gov
C3Tertiary carboxamide, reversed amideAbolished antitubercular activity. nih.gov

Exploration of Potential Molecular Targets and Pathways

The diverse biological activities reported for imidazo[1,2-a]pyridine derivatives stem from their ability to interact with a wide range of molecular targets, including enzymes and receptors.

Imidazo[1,2-a]pyridine derivatives have been identified as inhibitors of several key enzymes implicated in various diseases.

DprE1 (Decaprenylphosphoryl-β-D-ribose 2'-epimerase): This enzyme is a crucial target for antitubercular drug development. A series of 6-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivatives, a related scaffold, were synthesized and evaluated as potential DprE1 inhibitors. Molecular docking studies showed promising interactions within the enzyme's active site, suggesting these compounds may exhibit in vivo DprE1 inhibitory activity. nih.gov

QcrB (Ubiquinol Cytochrome C Reductase): Imidazo[1,2-a]pyridines have been identified as potent inhibitors of Mycobacterium tuberculosis through high-throughput screening. plos.org Whole-genome sequencing of resistant mutants revealed that these compounds target QcrB, a subunit of the electron transport chain's ubiquinol (B23937) cytochrome C reductase. This inhibition disrupts the pathogen's energy metabolism. nih.govplos.org

Rab Geranylgeranyl Transferase (RGGT): This enzyme is involved in the post-translational modification of Rab GTPases and is a potential therapeutic target. A series of 6-substituted imidazo[1,2-a]pyridine analogs were synthesized and found to act as inhibitors of RGGT, disrupting Rab11A prenylation in human cervical carcinoma HeLa cells. nih.gov

Other Enzymes: The imidazo[1,2-a]pyridine scaffold has been explored for its inhibitory activity against other enzymes as well. A derivative, ethyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylate, was identified as a narrow-spectrum inhibitor of the cell-division protein FtsZ in Streptococcus pneumoniae. nih.gov Additionally, imidazole-fused-pyridine derivatives have shown significant inhibitory activity against the urease enzyme. mmu.ac.uk

The table below provides an overview of enzymes targeted by imidazo[1,2-a]pyridine derivatives.

Enzyme TargetCompound Class/DerivativeOrganism/SystemObserved Effect
QcrBImidazo[1,2-a]pyridinesMycobacterium tuberculosisInhibition of electron transport chain. nih.govplos.org
Rab Geranylgeranyl Transferase (RGGT)6-Substituted imidazo[1,2-a]pyridine-3-yl-2-phosphonopropionic acidsHuman HeLa cellsDisruption of Rab11A prenylation. nih.gov
DprE16-(4-nitrophenoxy)-1H-imidazo[4,5-b]pyridine derivativesMycobacterium tuberculosisPotential inhibition based on docking studies. nih.gov
FtsZEthyl-6-bromo-2((phenylthio)methyl)imidazo[1,2-a]pyridine-3-carboxylateStreptococcus pneumoniaeInhibition of bacterial cell division. nih.gov
UreaseImidazole-fused-pyridine containing oxazole (B20620) derivativesJack bean ureaseEnzyme inhibition. mmu.ac.uk

In addition to enzyme inhibition, imidazo[1,2-a]pyridine derivatives have been shown to bind to various receptors, indicating their potential as modulators of cellular signaling pathways.

Constitutive Androstane Receptor (CAR): Certain 3-(1H-1,2,3-triazol-4-yl)imidazo[1,2-a]pyridine derivatives have been discovered to be potent and direct activators of human CAR at nanomolar concentrations. CAR is a nuclear receptor that plays a significant role in hepatic functions, and its activation is a potential therapeutic strategy for metabolic or liver diseases. nih.gov

Peripheral Benzodiazepine Receptors (PBRs): A series of 2-phenyl-imidazo[1,2-a]pyridine compounds containing hydrophilic groups were synthesized and evaluated for their binding affinity to PBRs, demonstrating the scaffold's potential for developing selective ligands for these receptors. researchgate.net

β-Amyloid (Aβ) Plaques: Imidazo[1,2-a]pyridine derivatives have been developed as ligands for detecting β-amyloid plaques, which are a hallmark of Alzheimer's disease. An in vitro binding study showed that a bromo derivative of 2-(4'-dimethylaminophenyl)imidazo[1,2-a]pyridine could compete for binding to preformed Aβ aggregates. acs.org

Understanding the specific interactions between a ligand and its protein target is crucial for rational drug design. Crystal structure analysis and molecular docking studies have provided insights into how imidazo[1,2-a]pyridine derivatives bind to their targets.

The molecular structure of these compounds is often planar, with a small dihedral angle between the imidazo[1,2-a]pyridine system and the C2-phenyl ring. nih.govresearchgate.net This conformation is stabilized by various non-covalent interactions. In the crystal structure of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (B2444139), the packing is consolidated by weak C—H⋯π and slipped π–π stacking interactions. nih.gov Hirshfeld surface analysis revealed that the most significant contributions to crystal packing come from H⋯Br/Br⋯H, H⋯H, and H⋯C/C⋯H interactions. nih.gov

Molecular docking studies have further elucidated these interactions in the context of specific protein targets. For imidazopyridine derivatives targeting DprE1, computational studies showed promising interactions with amino acid residues within the active site. nih.gov Similarly, docking of imidazopyridine-oxazole hybrids into the active site of urease revealed key interactions, including pi-pi stacking and hydrogen bonding, that correlate with their in vitro inhibitory activity. mmu.ac.uk These studies highlight the importance of hydrogen bonds and hydrophobic interactions in the binding of this class of compounds to their biological targets.

In Vitro Biological Activity Profiling (Mechanistic Focus)

No specific data is available for this compound.

Antimicrobial Activity against Specific Pathogens (e.g., Mycobacterium tuberculosis)

There are no published studies detailing the antimicrobial or antitubercular activity and mechanism of action for this compound. While other imidazopyridine derivatives have been investigated for such properties, this specific compound has not been profiled.

Antiviral Activity against Viral Targets

The antiviral potential of this compound has not been reported in the scientific literature.

Antineoplastic Activity in Cell-Based Assays (Focus on Cellular Mechanisms, e.g., Kinase Inhibition)

There is no available research on the antineoplastic effects or kinase inhibition profile of this compound. Studies on other molecules containing the imidazo[1,2-a]pyridine scaffold have shown anticancer effects through mechanisms such as PI3K inhibition, but these findings cannot be directly applied to the subject compound. nih.gov

Advanced Mechanistic Studies

Cellular Uptake and Localization Studies

No studies have been published that investigate the cellular uptake or subcellular localization of this compound.

Modulation of Cellular Signaling Pathways

The effect of this compound on any cellular signaling pathways has not been documented in the available literature.

Potential Applications in Drug Discovery and Chemical Probe Development

Role as a Lead Compound for Further Optimization

A lead compound in drug discovery is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may nevertheless have suboptimal structure/activity relationships, pharmacokinetic properties, or other characteristics that require modification to produce a viable drug candidate.

While specific studies detailing the optimization of 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine as a lead compound are not extensively documented in publicly available research, the structural features of this molecule make it a candidate for such a role. The bromine atom at the 6-position provides a handle for further chemical modifications through cross-coupling reactions, allowing for the introduction of a variety of functional groups to explore the structure-activity relationship (SAR). The 4-nitrophenyl group at the 2-position can also be modified, for instance, by reduction of the nitro group to an amine, which can then be further functionalized.

The following table outlines potential optimization strategies for a hypothetical lead compound like this compound:

Position Initial Group Potential Modifications Rationale for Modification
6BromoAryl, heteroaryl, alkyl groups via Suzuki, Stille, or Sonogashira couplingTo explore interactions with hydrophobic pockets in a target protein and improve potency or selectivity.
24-NitrophenylReduction of nitro to amine, followed by acylation, sulfonylation, or alkylationTo introduce hydrogen bond donors/acceptors, alter electronic properties, and modulate pharmacokinetic properties.
Imidazo[1,2-a]pyridine (B132010) Core-Introduction of substituents at other available positions (e.g., 3, 5, 7, 8)To fine-tune the overall physicochemical properties of the molecule, such as solubility and metabolic stability.

These hypothetical modifications are based on standard medicinal chemistry strategies and the known reactivity of the imidazo[1,2-a]pyridine scaffold.

Development as Chemical Probes for Biological Systems

Chemical probes are small molecules used to study and manipulate biological systems. They can be used to investigate the function of proteins, to validate drug targets, and to elucidate biological pathways. The development of this compound as a chemical probe has not been specifically reported. However, its structure possesses features that could be exploited for this purpose.

For a compound to be a useful chemical probe, it should ideally possess a "handle" for the attachment of reporter groups (e.g., fluorophores, biotin) or reactive groups for covalent labeling of target proteins. The bromine atom on the this compound scaffold could serve as such a handle.

Potential steps in developing this compound as a chemical probe could include:

Probe Type Modification Strategy Reporter/Reactive Group Potential Application
Fluorescent ProbeSuzuki or other cross-coupling reaction at the 6-bromo positionA fluorescent dye (e.g., fluorescein, rhodamine)To visualize the subcellular localization of the compound or its target protein.
Affinity-Based ProbeAttachment of a biotin tag, often via a linker arm, to the 6-positionBiotinTo identify the protein targets of the compound through affinity purification and subsequent mass spectrometry analysis.
Photoaffinity ProbeIntroduction of a photolabile group (e.g., an azide or diazirine)Phenyl azide, trifluoromethyldiazirineTo covalently label the target protein upon photoactivation, allowing for more robust target identification.

Scaffold Hopping Strategies for Novel Chemotypes

Scaffold hopping is a medicinal chemistry strategy aimed at identifying new chemical scaffolds that retain the biological activity of a known active compound. This approach is often used to discover novel intellectual property, improve pharmacokinetic properties, or overcome other liabilities of an existing chemical series.

There are no specific examples in the scientific literature of scaffold hopping strategies that utilize this compound as the starting point. However, the imidazo[1,2-a]pyridine scaffold itself can be considered a result of scaffold hopping from other bicyclic heteroaromatic systems.

Hypothetically, one could envision scaffold hopping from this compound to other bicyclic systems that can present similar pharmacophoric features. The table below illustrates some potential isosteric replacements for the imidazo[1,2-a]pyridine core:

Original Scaffold Potential Replacement Scaffolds Rationale
Imidazo[1,2-a]pyridineIndolizine, Purine, Pyrrolo[1,2-a]pyrazineThese scaffolds are also bicyclic heteroaromatic systems and can be substituted to mimic the spatial arrangement of key functional groups in the original compound.
Imidazo[1,2-a]pyridineBenzimidazole, IndazoleWhile having a different ring fusion, these scaffolds can also be explored to present key interaction points in a similar orientation.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The traditional synthesis of imidazo[1,2-a]pyridines often involves the condensation of 2-aminopyridines with α-haloketones. bio-conferences.orgacs.org While effective, contemporary research is focused on developing more efficient, sustainable, and versatile synthetic routes.

Future efforts will likely concentrate on the following areas:

Multicomponent Reactions (MCRs): MCRs, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, offer a powerful strategy for the one-pot synthesis of complex imidazo[1,2-a]pyridine (B132010) derivatives from simple starting materials. mdpi.combeilstein-journals.orgnih.gov This approach is highly convergent and atom-economical, allowing for the rapid generation of diverse compound libraries. thieme-connect.com The GBB reaction, which combines a 2-aminopyridine (B139424), an aldehyde, and an isocyanide, is particularly effective for producing 3-amino-substituted imidazo[1,2-a]pyridines, which can be further modified. mdpi.comrsc.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a valuable tool for accelerating organic reactions. Its application to the synthesis of imidazo[1,2-a]pyridines has been shown to significantly reduce reaction times and improve yields. bio-conferences.orgresearchgate.net For instance, the synthesis of the related compound 6-bromo-2-(3,4-dichlorophenyl)imidazo[1,2-a]pyridine was efficiently achieved using this technique. bio-conferences.orgresearchgate.net Future work will involve optimizing microwave-assisted protocols for the synthesis of 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine and its derivatives.

Catalyst-Free and Green Solvents: A growing emphasis on environmental sustainability is driving the development of catalyst-free reactions in green solvents like water or ethanol. acs.org Efficient, catalyst-free annulation reactions for synthesizing imidazo[1,2-a]pyridines have been successfully developed, offering an eco-friendly alternative to traditional methods. acs.org

Table 1: Comparison of Synthetic Methodologies for Imidazo[1,2-a]pyridines
MethodologyKey AdvantagesPotential for SustainabilityRelevant Research Focus
Multicomponent Reactions (e.g., GBB)High efficiency, atom economy, rapid library generation mdpi.comthieme-connect.comReduces waste by incorporating multiple reactants in a single step.Developing new MCRs for novel substitution patterns.
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yields bio-conferences.orgresearchgate.netEnergy efficient compared to conventional heating.Optimization for solvent-free or green solvent conditions.
Catalyst-Free AnnulationAvoids toxic metal catalysts, simpler purification acs.orgHigh, especially when combined with green solvents like water-IPA. acs.orgExpanding substrate scope and reaction conditions.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design and optimization of new drug candidates. springernature.commednexus.org For this compound, these computational tools can be leveraged in several ways:

Predictive Modeling: ML algorithms can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. slideshare.net These models can predict the biological activity of novel, unsynthesized derivatives, allowing researchers to prioritize the most promising candidates for synthesis and testing. mednexus.org

De Novo Design: Generative AI models, using techniques like deep reinforcement learning, can design entirely new molecules based on the imidazo[1,2-a]pyridine scaffold. slideshare.net These models can be optimized to generate compounds with desired properties, such as high potency against a specific biological target and favorable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Virtual Screening: AI-powered virtual screening can rapidly screen vast libraries of virtual compounds to identify those most likely to bind to a specific biological target. nih.govresearchgate.net This in silico approach significantly reduces the time and cost associated with high-throughput screening of physical compound libraries. springernature.com A collaborative virtual screening effort has already proven successful in identifying and optimizing imidazo[1,2-a]pyridine hits for visceral leishmaniasis. nih.govresearchgate.net

Advanced Biophysical Techniques for Deeper Mechanistic Understanding

A thorough understanding of how a compound interacts with its biological target at a molecular level is crucial for rational drug design. Advanced biophysical techniques provide invaluable insights into the thermodynamics, kinetics, and structural basis of these interactions.

Future research on derivatives of this compound should employ a suite of these techniques:

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS). frontiersin.org

Surface Plasmon Resonance (SPR): SPR is a real-time, label-free technique used to study the kinetics of molecular interactions. frontiersin.org It provides data on association (kon) and dissociation (koff) rates, offering a dynamic view of the binding process that complements the thermodynamic data from ITC.

X-ray Crystallography and NMR Spectroscopy: These high-resolution structural biology techniques can reveal the precise three-dimensional structure of a compound bound to its target protein. This information is critical for understanding the key interactions that drive binding and for guiding structure-based drug design efforts.

Molecular Docking: Computational docking studies are used to predict the preferred orientation of a ligand when bound to a target. nih.gov These simulations can help rationalize observed structure-activity relationships and guide the design of new analogs with improved binding affinity. researchgate.net

Table 2: Biophysical Techniques for Studying Compound-Target Interactions
TechniquePrimary Information ObtainedApplication in Drug Discovery
Isothermal Titration Calorimetry (ITC)Binding affinity (Kd), stoichiometry, enthalpy (ΔH), entropy (ΔS) frontiersin.orgThermodynamic characterization of binding, mechanism of action studies.
Surface Plasmon Resonance (SPR)Binding kinetics (kon, koff), binding affinity (Kd) frontiersin.orgLead characterization, fragment screening, competitive binding assays.
X-ray CrystallographyHigh-resolution 3D structure of the ligand-protein complex.Structure-based drug design, understanding key binding interactions.
Molecular DockingPredicted binding mode and affinity score. nih.govVirtual screening, hit-to-lead optimization, SAR explanation.

Expansion of the Compound Library for Broader Biological Target Screening

The this compound scaffold represents a versatile starting point for creating a large and diverse library of related compounds. By systematically modifying the substituents at various positions on the imidazopyridine core and the phenyl ring, researchers can explore the structure-activity relationship (SAR) and screen for activity against a wide range of biological targets.

Key strategies for library expansion include:

Substitution at the 6-position: The bromine atom at the 6-position is an ideal handle for introducing further diversity via cross-coupling reactions, such as the Suzuki coupling. nih.gov This allows for the installation of various aryl and heteroaryl groups.

Modification of the Phenyl Ring: The nitro group on the 2-phenyl substituent can be reduced to an amine, which can then be derivatized through acylation, alkylation, or other reactions to generate a wide array of analogs.

Substitution at the 3-position: The 3-position of the imidazo[1,2-a]pyridine ring is another common site for modification, often targeted through reactions like bromination followed by coupling. nih.gov

Screening these expanded libraries against diverse biological targets, such as kinases, proteases, and metabolic enzymes, could uncover novel therapeutic applications. The imidazo[1,2-a]pyridine core has already yielded compounds with activity against Mycobacterium tuberculosis (targeting enzymes like QcrB and ATP synthase), various viruses, and cancer cell lines. nih.govrsc.orgmdpi.com A systematic expansion and screening effort based on the this compound structure could lead to the discovery of next-generation therapeutic agents.

Q & A

Q. What are the common synthetic routes for 6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine, and how can intermediates be optimized?

The synthesis typically involves bromination of imidazo[1,2-a]pyridine precursors. For example, bromination of 2-acetylfuran with N-bromosuccinimide (NBS) followed by bromine introduces bromine at specific positions . Subsequent coupling with 4-nitrophenyl groups can be achieved via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution. Key intermediates like 2-[5-(4-cyanophenyl)-furan-2-yl]-imidazo[1,2-a]pyridine-6-carbonitrile (4a) are critical; their purity impacts final yield . Optimization often involves adjusting reaction temperatures (e.g., 0–10°C for bromination) and solvent systems (e.g., glacial acetic acid for hydrogenation) .

Q. How is the structural identity of this compound confirmed in academic research?

Researchers rely on spectroscopic and crystallographic methods:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons near nitro/bromo groups) and carbon shifts .
  • HRMS : Validates molecular weight and isotopic patterns .
  • X-ray crystallography : Resolves substituent positions and confirms regioselectivity. For example, ethyl 8-amino-6-bromoimidazo[1,2-a]pyridine-2-carboxylate was structurally confirmed via single-crystal X-ray analysis .

Q. What are the primary applications of imidazo[1,2-a]pyridine derivatives in medicinal chemistry?

These derivatives exhibit diverse bioactivities, including anticancer, antiviral, and antimicrobial properties. The bromo and nitro groups enhance electrophilicity, facilitating interactions with biological targets (e.g., kinase inhibition). For instance, 6-bromo derivatives are precursors to cyclin-dependent kinase (CDK) inhibitors and anticonvulsant agents .

Advanced Research Questions

Q. How do conflicting spectral data arise during characterization, and how can they be resolved?

Contradictions often stem from tautomerism or solvent effects. For example, imidazo[1,2-a]pyridines may exhibit keto-enol tautomerism, altering NMR peaks. Resolution strategies include:

  • Variable-temperature NMR : Identifies dynamic equilibria .
  • Computational modeling : Predicts chemical shifts (e.g., DFT calculations for 13C NMR) .
  • Isotopic labeling : Traces proton exchange in ambiguous regions .

Q. What methodologies improve the regioselectivity of nitrophenyl group introduction?

Regioselectivity challenges arise due to competing electrophilic aromatic substitution pathways. Advanced approaches include:

  • Directed ortho-metalation : Uses directing groups (e.g., bromine) to control nitrophenyl positioning .
  • Microwave-assisted synthesis : Enhances reaction specificity by reducing side products (e.g., 215–217°C yields in controlled microwave conditions) .
  • Protecting group strategies : Temporarily blocks reactive sites during coupling .

Q. How can computational chemistry predict the bioactivity of this compound derivatives?

Density functional theory (DFT) and molecular docking are key:

  • DFT : Calculates electrostatic potential surfaces to identify nucleophilic/electrophilic hotspots (e.g., nitro group reactivity) .
  • Docking studies : Screens against targets like CDKs or viral proteases using software (e.g., AutoDock Vina). For example, derivatives with LogP values <5 (Lipinski’s Rule) show better bioavailability .

Q. What experimental designs mitigate decomposition during hydrogenation or bromination steps?

Decomposition risks include over-bromination or nitro group reduction. Mitigation strategies:

  • Low-temperature bromination : Limits radical side reactions (e.g., 0–10°C in chloroform) .
  • Catalyst optimization : Palladium on carbon (Pd/C) with controlled H2 pressure prevents nitro reduction .
  • In situ monitoring : UV-Vis or TLC tracks reaction progress to halt at optimal intermediates .

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Reactant of Route 1
Reactant of Route 1
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine
Reactant of Route 2
Reactant of Route 2
6-bromo-2-(4-nitrophenyl)imidazo[1,2-a]pyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.